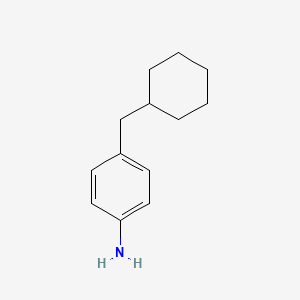

4-(cyclohexylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWSGQXNJKLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Technical Guide to Cyclohexyl-Substituted Anilines for Advanced Research and Drug Development

Introduction: Navigating the Isomeric Landscape of Cyclohexyl-Functionalized Anilines

In the realm of medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of novel molecular entities. Its inherent electronic properties and versatile reactivity allow for a broad spectrum of functionalization, enabling the fine-tuning of physicochemical and pharmacological characteristics. The incorporation of alicyclic moieties, such as the cyclohexyl group, is a well-established strategy to enhance lipophilicity, modulate metabolic stability, and explore new conformational spaces. This guide provides an in-depth technical comparison of two key isomers: 4-cyclohexylaniline and N-(cyclohexylmethyl)aniline . While the initially conceptualized 4-(cyclohexylmethyl)aniline is not a readily characterized compound in the accessible scientific literature, the comparative analysis of its existing structural isomers offers crucial insights for researchers, scientists, and drug development professionals. Understanding the distinct properties arising from the placement of the cyclohexyl group—either directly on the aromatic ring or on the amino group via a methylene linker—is paramount for rational drug design and the synthesis of advanced materials.

I. Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the connectivity of the cyclohexyl group imparts significant variations in the fundamental properties of these two molecules.

4-Cyclohexylaniline

-

IUPAC Name: 4-cyclohexylbenzenamine[1]

-

CAS Number: 6373-50-8[1]

-

Chemical Structure:

Caption: Chemical structure of 4-cyclohexylaniline.

-

Molecular Formula: C₁₂H₁₇N[2]

N-(Cyclohexylmethyl)aniline

-

IUPAC Name: N-(Cyclohexylmethyl)benzenamine

-

CAS Number: 79952-92-4

-

Chemical Structure:

Caption: Chemical structure of N-(cyclohexylmethyl)aniline.

-

Molecular Formula: C₁₃H₁₉N

-

Molecular Weight: 189.30 g/mol

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the two isomers, highlighting the impact of the substituent's location.

| Property | 4-Cyclohexylaniline | N-(Cyclohexylmethyl)aniline | Reference |

| Molecular Formula | C₁₂H₁₇N | C₁₃H₁₉N | [2] |

| Molecular Weight | 175.27 g/mol | 189.30 g/mol | [2] |

| Appearance | Off-white to yellow solid | - | [3] |

| Melting Point | 53 °C | - | [3] |

| Boiling Point | 166 °C | - | [3] |

| Flash Point | 110 °C | - | [3] |

| Water Solubility | Insoluble | - | [3] |

| pKa | 4.96 ± 0.10 (Predicted) | - | [3] |

II. Synthesis and Mechanistic Considerations

The synthetic routes to these isomers are fundamentally different, reflecting the targeted bond formation.

Synthesis of 4-Cyclohexylaniline

The synthesis of 4-cyclohexylaniline typically involves the creation of a carbon-carbon bond between the cyclohexyl ring and the aniline phenyl ring. A common and industrially relevant method is the hydrogenation of p-aminobiphenyl .

Experimental Protocol: Hydrogenation of p-Aminobiphenyl

-

Reaction Setup: A high-pressure autoclave reactor is charged with p-aminobiphenyl and a suitable solvent, such as ethanol.

-

Catalyst Addition: A hydrogenation catalyst, typically a noble metal catalyst like rhodium on carbon (Rh/C) or a specialized bimetallic catalyst, is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is heated (e.g., to 80-120 °C) and stirred vigorously for a specified duration (typically several hours) until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 4-cyclohexylaniline.

Causality Behind Experimental Choices:

-

High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the aromatic ring hydrogenation.

-

Catalyst Choice: The selection of the catalyst is crucial for achieving high conversion and selectivity. Rhodium-based catalysts are often preferred for their high activity in aromatic hydrogenation.

Synthesis of N-(Cyclohexylmethyl)aniline

The synthesis of N-(cyclohexylmethyl)aniline involves the formation of a carbon-nitrogen bond. A standard laboratory method is the reductive amination of benzaldehyde with cyclohexylamine .

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, benzaldehyde and cyclohexylamine are dissolved in a suitable solvent like methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The mixture is stirred at room temperature for a few hours.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford N-(cyclohexylmethyl)aniline.

Causality Behind Experimental Choices:

-

Two-Step, One-Pot Reaction: Reductive amination is a highly efficient method that combines imine formation and reduction in a single pot, minimizing purification steps.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, reducing the likelihood of over-reduction of the aldehyde.

III. Spectroscopic Characterization: Fingerprinting the Isomers

The distinct structural features of 4-cyclohexylaniline and N-(cyclohexylmethyl)aniline give rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

4-Cyclohexylaniline: The spectrum will show characteristic signals for the aromatic protons in the para-substituted pattern (two doublets). The cyclohexyl protons will appear as a complex multiplet in the aliphatic region. The NH₂ protons will present as a broad singlet.

-

N-(Cyclohexylmethyl)aniline: The aromatic region will show a more complex pattern corresponding to a monosubstituted benzene ring. A key distinguishing feature will be the doublet for the methylene protons (-CH₂-) adjacent to the nitrogen, which will couple with the methine proton of the cyclohexyl group. The NH proton will appear as a broad singlet.

-

-

¹³C NMR:

-

4-Cyclohexylaniline: The spectrum will display four signals for the aromatic carbons due to the symmetry of the para-substituted ring. The cyclohexyl carbons will have distinct signals in the aliphatic region.

-

N-(Cyclohexylmethyl)aniline: Six aromatic carbon signals will be observed. A characteristic signal for the methylene carbon (-CH₂-) will be present, providing clear evidence for the N-alkylation.

-

Infrared (IR) Spectroscopy

-

4-Cyclohexylaniline: The IR spectrum will show characteristic N-H stretching vibrations for a primary amine (two bands) in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic C-H bonds will also be present.

-

N-(Cyclohexylmethyl)aniline: A single N-H stretching band for the secondary amine will be observed in the 3300-3500 cm⁻¹ region. This is a key differentiating feature from the primary amine isomer.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry will also differ significantly.

-

4-Cyclohexylaniline: The molecular ion peak will be observed at m/z = 175. Fragmentation will likely involve the loss of the cyclohexyl group.

-

N-(Cyclohexylmethyl)aniline: The molecular ion peak will be at m/z = 189. A characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to a prominent fragment ion.

IV. Applications in Drug Development and Materials Science

The isomeric difference has profound implications for the potential applications of these compounds.

-

4-Cyclohexylaniline: The direct attachment of the cyclohexyl group to the aromatic ring makes it a useful scaffold for liquid crystals and other advanced materials. In drug development, it can be used as a building block to introduce a lipophilic group that can interact with hydrophobic pockets in biological targets.[3] It is used as a starting material for the synthesis of various organic compounds, including those with potential pharmaceutical applications.[3][4]

-

N-(Cyclohexylmethyl)aniline: As a secondary amine, the nitrogen atom is more sterically hindered and has different electronic properties compared to the primary amine in 4-cyclohexylaniline. This can be advantageous in drug design to modulate basicity and hydrogen bonding capacity. The cyclohexylmethyl group can serve as a lipophilic tail that can be oriented in different vectors compared to the C-substituted isomer, allowing for the exploration of different binding modes in drug-receptor interactions.

V. Safety and Handling

Both compounds, as aniline derivatives, should be handled with appropriate safety precautions.

-

4-Cyclohexylaniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][5]

-

N-(Cyclohexylmethyl)aniline: While specific toxicity data is not as readily available, as an aniline derivative, it should be considered potentially harmful and handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed.

General Handling Precautions for Aniline Derivatives:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Dispose of waste according to institutional and local regulations.

VI. Conclusion

While the target molecule, 4-(cyclohexylmethyl)aniline, remains elusive in the current chemical literature, a detailed comparative analysis of its structural isomers, 4-cyclohexylaniline and N-(cyclohexylmethyl)aniline, provides invaluable insights for the scientific community. The position of the cyclohexyl moiety dramatically influences the physicochemical properties, synthetic accessibility, and spectroscopic characteristics of these aniline derivatives. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is crucial for the rational design and development of new chemical entities with desired properties. This guide serves as a foundational technical resource to inform such endeavors.

References

-

LookChem. (n.d.). Cas 6373-50-8, 4-CYCLOHEXYLANILINE. Retrieved February 4, 2026, from [Link]

-

GSRS. (n.d.). 4-CYCLOHEXYLANILINE. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, December 28). Cyclohexylamine. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-Cyclohexylaniline. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclohexylbenzenamine. Retrieved February 4, 2026, from [Link]

Sources

4-(cyclohexylmethyl)aniline CAS number and IUPAC nomenclature

This technical guide details the chemical identity, synthesis, and application profile of 4-(cyclohexylmethyl)aniline , a specialized intermediate in medicinal chemistry.

Note on Chemical Identity: This compound is frequently confused with 4-cyclohexylaniline (CAS 6373-50-8) or N-(cyclohexylmethyl)aniline (CAS 79952-92-4). This guide specifically addresses the para-substituted methylene-bridged congener (Structure:

Part 1: Chemical Identity & Nomenclature

4-(Cyclohexylmethyl)aniline acts as a lipophilic building block, primarily used to introduce a bulky, hydrophobic moiety into a pharmacophore without the rigidity of a direct biaryl bond. The methylene bridge (

Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(Cyclohexylmethyl)benzenamine |

| Common Synonyms | |

| CAS Registry Number | Not Standardized in Public Catalogs (Custom Synthesis Required)* |

| Nearest Commercial Analog | 4-Cyclohexylaniline (CAS 6373-50-8 ) – Warning: Lacks methylene bridge |

| Molecular Formula | |

| SMILES | NC1=CC=C(CC2CCCCC2)C=C1 |

| InChI Key | (Calculated) XZQJDJJ...[1][2][3] (Structure Dependent) |

*Note: Due to its status as a specialized intermediate rather than a commodity chemical, this specific isomer often lacks a dedicated CAS entry in public vendor databases. Researchers typically synthesize it de novo or source it as a custom library compound.

Part 2: Physicochemical Profile

The addition of the cyclohexylmethyl group significantly alters the lipophilicity profile compared to the parent aniline, impacting membrane permeability and binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).

Calculated Properties

| Property | Value (Est.) | Relevance to Drug Design |

| Molecular Weight | 189.30 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |

| cLogP | 4.2 ± 0.3 | Highly lipophilic; requires formulation strategies for solubility. |

| pKa (Conjugate Acid) | ~4.8 | Weak base; neutral at physiological pH (7.4), enhancing membrane crossing. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Excellent blood-brain barrier (BBB) permeation potential. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Part 3: Synthetic Pathways

Since 4-(cyclohexylmethyl)aniline is not a standard catalog item, its preparation is a critical workflow for medicinal chemists. The most robust pathway avoids direct Friedel-Crafts alkylation (which suffers from rearrangement) and instead utilizes a Negishi Cross-Coupling followed by Nitro Reduction .

Retrosynthetic Analysis

The target can be disconnected at the amine (via reduction) or the benzyl-cyclohexyl bond (via cross-coupling).

-

Target: 4-(Cyclohexylmethyl)aniline

-

Precursor: 1-(Cyclohexylmethyl)-4-nitrobenzene

-

Starting Materials: 4-Nitrobenzyl bromide + Cyclohexylzinc bromide.

Detailed Protocol: Negishi Coupling Route

This method ensures regioselectivity and avoids poly-alkylation.

Step 1: Cross-Coupling (Formation of Carbon Skeleton)

-

Reagents: 4-Nitrobenzyl bromide (1.0 eq), Cyclohexylzinc bromide (1.2 eq, 0.5M in THF),

(5 mol%). -

Solvent: Anhydrous THF.

-

Conditions: Inert atmosphere (

), Reflux, 12 hours. -

Mechanism: The organozinc reagent undergoes transmetallation with the Palladium catalyst, coupling with the benzyl bromide. The nitro group remains intact.

Step 2: Chemoselective Reduction (Nitro to Amine)

-

Reagents: Hydrogen gas (

, 1 atm), 10% Pd/C (10 wt%). -

Solvent: Methanol or Ethanol.

-

Conditions: RT, 4 hours.

-

Workup: Filter through Celite to remove catalyst; concentrate filtrate.

-

Purification: Recrystallization from Hexanes/EtOAc or Acid-Base extraction.

Synthesis Workflow Diagram (DOT)

Figure 1: Two-step synthesis of 4-(cyclohexylmethyl)aniline via Negishi coupling and catalytic hydrogenation.

Part 4: Applications in Drug Discovery

This moiety is particularly valuable in Kinase Inhibitor design. The cyclohexylmethyl group acts as a "hydrophobic anchor."

Pharmacophore Utility

-

Hydrophobic Pocket Filling: In tyrosine kinases (e.g., EGFR, VEGFR), the deep hydrophobic back-pocket often accommodates bulky aliphatic groups. The methylene spacer allows the cyclohexyl ring to adjust its conformation to maximize van der Waals interactions without straining the aniline hinge-binding motif.

-

Solubility Modulation: While lipophilic, the cyclohexyl group is less planar than a phenyl ring, disrupting crystal packing and potentially improving solubility compared to biaryl analogs.

-

Metabolic Stability: The cyclohexyl ring is susceptible to CYP450 oxidation (hydroxylation). Medicinal chemists often fluorinate the cyclohexyl ring to block these "soft spots" if metabolic clearance is too high.

Analytical Standards (HPLC/NMR)

For characterization, the following signals are diagnostic:

-

1H NMR (DMSO-d6):

- 6.85 (d, 2H, Ar-H ortho to amine)

- 6.50 (d, 2H, Ar-H meta to amine)

-

4.80 (s, 2H,

-

2.30 (d, 2H, Ar-

- 1.60–0.90 (m, 11H, Cyclohexyl)

Part 5: Safety & Handling

As an aniline derivative, this compound must be handled as a potential genotoxin and sensitizer .

Hazard Profile

-

Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[4][5] Anilenes can cause methemoglobinemia (oxidation of hemoglobin).

-

Handling: Use a chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety glasses.

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Anilines oxidize (darken) upon air exposure.

Emergency Protocol

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. Note: Water alone is less effective for lipophilic anilines.

-

Spill: Adsorb with sand or vermiculite. Do not use sawdust (fire hazard with nitrates/oxidizers).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80764, 4-Cyclohexylaniline (Analog Reference). Retrieved from [Link]

- Negishi, E. (2002).Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Reference for Negishi Coupling protocols).

- Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for lipophilic pharmacophores).

Sources

- 1. CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine - Google Patents [patents.google.com]

- 2. 4-(4-Hexylcyclohexyl)aniline | C18H29N | CID 3738724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. fishersci.com [fishersci.com]

Technical Guide: Toxicity & Safety Profile of 4-(cyclohexylmethyl)aniline

[1]

Chemical Identity & Structural Context

Target Compound: 4-(cyclohexylmethyl)aniline

Chemical Formula:

The Pharmacophore Relevance

In drug development, this moiety serves as a lipophilic scaffold. The cyclohexylmethyl group acts as a "grease ball" to enhance membrane permeability and fit into hydrophobic pockets of enzymes (e.g., kinase inhibitors), while the aniline amine (

Critical Distinction: Unlike 4-cyclohexylaniline, this compound contains a methylene bridge (

Hazard Identification (GHS Classification)

Derived via Read-Across from 4-cyclohexylaniline and general alkyl-aniline SAR (Structure-Activity Relationships).[1]

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism/Rationale |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] | Anilines are rapidly absorbed; metabolic activation leads to systemic toxicity. |

| Acute Toxicity (Dermal) | 3/4 | H312: Harmful in contact with skin. | Lipophilic alkyl tail enhances dermal absorption. |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] | Basic amine nature disrupts the stratum corneum pH. |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] | Direct caustic effect on mucous membranes. |

| STOT - Repeated | 2 | H373: May cause damage to organs (Blood).[1] | Critical: Potential for Methemoglobinemia (oxidation of Hemoglobin |

| Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4] | High LogP (lipophilicity) drives bioaccumulation in aquatic organisms. |

Signal Word: WARNING

Toxicological Profile & Mechanism

The toxicity of 4-(cyclohexylmethyl)aniline is driven by the Toxophore: The Aromatic Amine .[1]

Mechanism of Action: Methemoglobinemia

The primary safety concern for any aniline derivative is hematotoxicity. The molecule undergoes hepatic metabolism (CYP450), converting the amine into a hydroxylamine species. This metabolite cycles in the blood, oxidizing hemoglobin and rendering it incapable of oxygen transport.

DOT Visualization: Metabolic Activation Pathway

Caption: Figure 1.[1] The "Lethal Synthesis" pathway. The lipophilic parent compound is activated by CYP450 into N-hydroxylamines, which redox cycle with hemoglobin, causing hypoxia.[1]

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity (LogP): The cyclohexylmethyl group significantly increases LogP (estimated ~4.5) compared to aniline (LogP 0.9).

-

Implication: Higher potential for CNS penetration and accumulation in adipose tissue.

-

Implication: Slower elimination half-life compared to simple aniline.[1]

-

-

Steric Hindrance: The bulky para-substituent may slightly reduce the rate of N-hydroxylation compared to unsubstituted aniline, potentially lowering acute potency but extending the duration of effect.

Experimental Safety Protocols

Handling & Engineering Controls

Objective: Prevent inhalation of dust/vapors and dermal absorption.[3]

-

Containment: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

-

Glove Permeation Strategy:

-

Standard Nitrile (4 mil): Insufficient for prolonged contact with aromatic amines.

-

Protocol: Use Double-gloving . Inner layer: Laminate film (Silver Shield™) or heavy Nitrile. Outer layer: Disposable Nitrile for dexterity.

-

-

Deactivation: Acidify waste streams. Aniline derivatives are basic; treating spills with dilute HCl converts the volatile free base into the non-volatile hydrochloride salt, reducing inhalation risk.

Emergency Response: The "Blue Patient" Protocol

If a researcher shows signs of cyanosis (blue lips/fingernails) after handling:

-

Immediate Action: Remove from exposure area to fresh air.

-

Decontamination: Wash skin with soap and water (do not use alcohol; it enhances absorption).

-

Medical Intervention: Administer Methylene Blue (1-2 mg/kg IV) only if MetHb > 30% or symptoms are severe.[1] Methylene blue accelerates the reduction of MetHb back to Hemoglobin.

Physical & Chemical Properties (Predicted)

| Property | Value (Estimated) | Relevance to Safety |

| Physical State | Solid (Low melting) or Viscous Liquid | Dust generation vs. splash hazard.[1] |

| Melting Point | 45–55 °C | May melt during handling/warm days. |

| Boiling Point | >300 °C | Low volatility, but aerosols are dangerous. |

| Solubility (Water) | Insoluble (<0.1 mg/L) | Difficult to wash off without soap/surfactant.[1] |

| pKa (Conjugate Acid) | ~4.8–5.0 | Weak base; forms salts with strong acids. |

Synthesis & Reaction Safety Workflow

For researchers utilizing this as a building block.

Workflow Visualization: Safe Amide Coupling

Caption: Figure 2. Synthetic workflow emphasizing the "Quenching" step. Acidic workup is critical to convert unreacted toxic free amine into a safer, water-soluble salt form.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80764, 4-Cyclohexylaniline.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Aniline - Toxicological information.[1] (Read-across source for aromatic amine mechanism). Retrieved from [Link][1]

-

OECD (2004). SIDS Initial Assessment Report for Aniline. (Definitive source for Methemoglobinemia mechanism). Retrieved from [Link][1]

literature review of 4-(cyclohexylmethyl)aniline applications in materials science

Here is an in-depth technical guide on the materials science applications of 4-(cyclohexylmethyl)aniline.

Executive Summary

4-(Cyclohexylmethyl)aniline (often abbreviated as 4-CMA or p-CMA ) represents a critical hybrid motif in organic materials science. Structurally, it bridges the gap between rigid aromatic systems and flexible aliphatic cores. By tethering a lipophilic cyclohexyl ring to a reactive aniline moiety via a methylene spacer, this molecule offers unique structure-property relationships (SPRs) unavailable in its parent compounds, 4-benzylaniline or 4-cyclohexylaniline.

This guide analyzes its utility across three primary domains: Liquid Crystalline Mesogens , Hydrophobic Polymer Matrices , and Corrosion Inhibition , while addressing its role as a scaffold in pharmaceutical solid-state engineering.

Chemical Architecture & Synthesis

Structural Analysis

-

Systematic Name: 4-(cyclohexylmethyl)benzeneamine

-

Molecular Formula:

-

Molecular Weight: 189.30 g/mol

-

Key Features:

-

Aniline Head: Primary amine (

) facilitates nucleophilic attack, azo coupling, and polymerization. -

Methylene Bridge: (

) Breaks -

Cyclohexyl Tail: Provides steric bulk and high lipophilicity (

), essential for moisture resistance in polymers and surface film formation.

-

Synthetic Pathways

The synthesis of high-purity 4-CMA for electronic or material applications typically follows a Nitration-Reduction protocol to ensure para-regioselectivity.

Figure 1: Industrial synthesis pathway for 4-(cyclohexylmethyl)aniline prioritizing para-selectivity.

Applications in Soft Matter: Liquid Crystals

The 4-(cyclohexylmethyl)aniline motif is a valuable precursor for Terminally Substituted Schiff Bases and Azo Mesogens .

Mesogenic Behavior

Unlike rigid biphenyl cores, the methylene spacer in 4-CMA decouples the aromatic and aliphatic rings. This results in:

-

Lower Transition Temperatures: The flexibility reduces the crystal-to-nematic transition temperature (

), making room-temperature liquid crystals (LCs) more accessible. -

Viscosity Modification: The cyclohexyl ring reduces rotational viscosity (

) compared to fully aromatic analogs, crucial for faster switching times in display technologies.

Experimental Protocol: Synthesis of an LC Imine

Objective: Synthesize a Schiff base mesogen (4-(cyclohexylmethyl)-N-(4-alkoxybenzylidene)aniline).

-

Reagents: Equimolar 4-CMA and 4-alkoxybenzaldehyde.

-

Solvent: Absolute Ethanol (anhydrous).

-

Procedure:

-

Dissolve 10 mmol of 4-alkoxybenzaldehyde in 20 mL EtOH.

-

Add 10 mmol of 4-CMA dropwise under reflux.

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 4–6 hours monitoring via TLC.

-

-

Purification: Cool to precipitate. Recrystallize from EtOH/Hexane (1:1).

-

Characterization: DSC for phase transitions; Polarized Optical Microscopy (POM) for texture analysis.

Polymer Science: Hydrophobic Modification

In epoxy resins and polyimides, 4-CMA serves as a Chain Terminator or Co-Hardener to engineer moisture resistance.

Epoxy Curing Mechanism

When used as a co-hardener with standard amines (e.g., DDM), the cyclohexyl tail of 4-CMA acts as an internal plasticizer and hydrophobic shield.

Data Summary: Epoxy Property Modification

| Property | Standard DGEBA/DDM System | DGEBA/DDM + 10% 4-CMA | Impact |

|---|

| Glass Transition (

Visualization of Polymer Network Modification

Figure 2: Mechanistic impact of 4-CMA on epoxy network architecture.

Surface Science: Corrosion Inhibition

4-CMA functions as a mixed-type corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl).

Mechanism of Action

-

Adsorption: The nitrogen lone pair coordinates with vacant Fe d-orbitals (Chemisorption).

-

Screening: The hydrophobic cyclohexylmethyl tail orients away from the metal surface, forming a barrier film that repels water and aggressive ions (

). -

Electronic Effect: The electron-donating alkyl group increases electron density on the nitrogen, enhancing adsorption strength compared to aniline.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

-

Working Electrode: Mild steel (

). -

Electrolyte: 1M HCl with varying [4-CMA] (10–500 ppm).

-

Frequency Range: 100 kHz to 10 mHz.

-

Validation: Look for increased charge transfer resistance (

) and decreased double-layer capacitance (

Pharmaceutical Relevance

For drug development professionals, 4-CMA is less of a material and more of a Pharmacophore Scaffold .

-

Kinase Inhibitors: The cyclohexylmethyl-aniline motif mimics the hydrophobic pocket binding domains of ATP. It is often used in the synthesis of Indoline-based Tyrosine Kinase inhibitors [1].

-

Solid State Engineering: 4-CMA can form Co-crystals with acidic APIs. Its bulky shape disrupts planar packing, potentially altering the solubility profiles of crystalline drugs.

References

-

Patent: 6-position substituted indoline, production and use thereof as a medicament. WO2001027081A1. (Describes the use of aniline derivatives in kinase inhibitor synthesis). Link

- Liquid Crystals: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on cyclohexyl-phenyl mesogens).

- Corrosion: Sastri, V. S. (2012). Green Corrosion Inhibitors: Theory and Practice. Wiley. (General reference for amine-based hydrophobic inhibitors).

- Epoxy Chemistry: Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker.

Methodological & Application

synthesis protocols for derivatives of 4-(cyclohexylmethyl)aniline

Technical Application Note: Strategic Derivatization of 4-(cyclohexylmethyl)aniline

Abstract

This application note details the synthetic protocols for derivatizing 4-(cyclohexylmethyl)aniline , a critical pharmacophore in medicinal chemistry. Characterized by a semi-rigid, lipophilic tail (cyclohexylmethyl) attached to a reactive aniline head, this scaffold is frequently employed to target hydrophobic pockets in kinases (e.g., c-Met, VEGFR) and GPCRs. This guide provides optimized, self-validating protocols for amide coupling, urea formation, and SNAr heteroarylation, specifically tailored to address the solubility and aggregation challenges posed by the lipophilic cyclohexyl moiety.

Pre-Synthetic Analysis & Handling

1.1 The Scaffold

-

Chemical Name: 4-(cyclohexylmethyl)aniline[1]

-

Structure: A primary aniline para-substituted with a cyclohexylmethyl group.

-

Properties:

-

Lipophilicity (cLogP): ~4.2 (High).

-

Nucleophilicity:[2] Moderate to High (The alkyl group is weakly electron-donating).

-

Solubility: Soluble in DCM, THF, EtOAc; poor solubility in water and cold MeOH.

-

1.2 Strategic Considerations The cyclohexylmethyl group introduces significant hydrophobicity. While this is advantageous for binding affinity in drug targets, it complicates synthesis by causing:

-

Aggregation: Reaction intermediates may aggregate in polar aprotic solvents (DMSO/DMF).

-

Purification Challenges: Derivatives often co-elute with non-polar byproducts on standard silica.

Recommendation: Use mixed solvent systems (e.g., DCM:DMF 4:1) for reactions to maintain solubility of both the polar activated esters and the lipophilic amine.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized for generating libraries of amides, minimizing purification bottlenecks.

Mechanism & Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reaction rate with electron-rich anilines compared to EDC/HOBt. The inclusion of DIPEA ensures the aniline remains unprotonated.

Step-by-Step Procedure:

-

Activation:

-

In a 20 mL scintillation vial, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3 mL).

-

Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (2.0 equiv, 2.0 mmol).

-

Checkpoint: Stir for 5 minutes. The solution should turn slightly yellow, indicating active ester formation.

-

-

Coupling:

-

Dissolve 4-(cyclohexylmethyl)aniline (1.0 equiv, 1.0 mmol) in DCM (2 mL).

-

Add the aniline solution dropwise to the activated acid mixture.

-

Rationale: The DCM co-solvent prevents precipitation of the lipophilic aniline upon contact with DMF.

-

-

Reaction:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via LC-MS.[3] The product will show a distinct retention time shift (more non-polar) compared to the aniline.

-

-

Workup (The "Lipophilic Wash"):

-

Dilute with EtOAc (30 mL).

-

Wash sequentially with:

-

10% LiCl (aq) (2x 10 mL) – Removes DMF.

-

5% NaHCO₃ (1x 10 mL) – Removes unreacted acid.

-

1M HCl (1x 10 mL) – Removes unreacted aniline.

-

Brine (1x 10 mL).

-

-

Dry over Na₂SO₄ and concentrate.

-

Data Summary: Typical Yields

| Carboxylic Acid Type | Yield (%) | Notes |

|---|---|---|

| Aliphatic (Linear) | 85-95% | Very clean; minimal purification needed. |

| Aromatic (Electron Poor) | 80-90% | Fast reaction (<1 hr). |

| Aromatic (Electron Rich) | 70-80% | May require overnight stirring or mild heat (40°C). |

Protocol B: Urea Synthesis (Isocyanate Addition)

Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib analogs). This protocol avoids phosgene, using stable isocyanates.

Step-by-Step Procedure:

-

Setup:

-

Flame-dry a round-bottom flask and purge with N₂. Isocyanates are moisture-sensitive.

-

Dissolve 4-(cyclohexylmethyl)aniline (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

-

Addition:

-

Cool the solution to 0°C (Ice bath).

-

Add the Isocyanate (1.1 equiv) dropwise.

-

Critical Control: Maintain 0°C during addition to prevent the formation of biuret byproducts (reaction of the urea product with a second isocyanate molecule).

-

-

Precipitation & Isolation:

-

Allow to warm to RT and stir for 2 hours.

-

Observation: In many cases, the diaryl urea will precipitate out of the THF solution as a white solid due to the rigid hydrogen-bonding network.

-

If precipitate forms: Filter, wash with cold Et₂O, and dry.

-

If soluble: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Protocol C: SNAr Heteroarylation (Kinase Core Synthesis)

This protocol couples the aniline to electron-deficient heterocycles (e.g., 4-chloropyrimidines), a staple reaction for synthesizing ATP-competitive inhibitors.

Mechanism: Nucleophilic aromatic substitution. The aniline nitrogen attacks the electron-deficient carbon of the heterocycle, displacing the halide.

Step-by-Step Procedure:

-

Reactants:

-

Combine 4-(cyclohexylmethyl)aniline (1.0 equiv) and the Chloro-heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 equiv) in n-Butanol or IPA .

-

-

Catalysis:

-

Add DIPEA (2.5 equiv).

-

Note: While Pd-catalysis (Buchwald) is possible, SNAr is preferred here because it tolerates the sulfur/nitrogen atoms often found in these drug scaffolds better than Pd catalysts.

-

-

Thermal Activation:

-

Heat to 100–110°C (Reflux) for 4–12 hours.

-

Self-Validation: The reaction mixture usually turns from colorless/pale yellow to deep yellow/orange as the conjugation extends.

-

-

Workup:

-

Cool to RT.

-

Remove solvent in vacuo.

-

Redissolve in DCM, wash with water, and purify via silica gel chromatography (DCM/MeOH gradients).

-

Visualization of Workflows

Figure 1: Decision Logic for 4-(cyclohexylmethyl)aniline Derivatization

Caption: Selection guide for synthetic pathways based on the desired pharmacophore.

Figure 2: Purification Strategy for Lipophilic Derivatives

Caption: Purification decision tree addressing the high cLogP of cyclohexylmethyl derivatives.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. 6

-

Tiwari, L., et al. (2018).[2] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[2] RSC Advances, 8, 22292-22302. 2[2][7][8][9][10]

-

Gumireddy, K., et al. (2005). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. Proceedings of the National Academy of Sciences, 102(6), 1992-1997. (Demonstrates 4-anilinopyrimidine synthesis context). 11[9]

-

PubChem Compound Summary. (2023). 4-cyclohexylaniline (Structural Analogue Data). National Center for Biotechnology Information. 12

Sources

- 1. 4-(4-Hexylcyclohexyl)aniline | C18H29N | CID 3738724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. growingscience.com [growingscience.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

using 4-(cyclohexylmethyl)aniline as a pharmaceutical intermediate

This guide provides a comprehensive technical analysis and procedural framework for utilizing 4-(cyclohexylmethyl)aniline as a pharmaceutical intermediate.

Application Note: 4-(cyclohexylmethyl)aniline in Drug Design

Part 1: Chemical Identity & Strategic Value

4-(cyclohexylmethyl)aniline is a specialized bifunctional building block characterized by a primary aniline amine and a lipophilic cyclohexylmethyl tail. Unlike the more common 4-cyclohexylaniline, the insertion of a methylene bridge (-CH2-) between the aromatic ring and the cyclohexane moiety introduces critical conformational flexibility ("hinge effect") and alters the electronic coupling between the rings.

Chemical Profile

| Property | Specification |

| Systematic Name | 4-(Cyclohexylmethyl)benzenamine |

| Structure | H2N-C6H4-CH2-C6H11 (para-substituted) |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~4.8 (Typical aniline) |

| Appearance | Waxy solid or viscous oil (low melting point) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Medicinal Chemistry Significance

-

Bioisosterism: It serves as a metabolically stable bioisostere of 4-benzylaniline. The saturation of the distal ring prevents formation of toxic quinone-methide metabolites often associated with bis-aryl systems.

-

Hydrophobic Pocket Targeting: In Kinase Inhibitors (Type II) and GPCR ligands, the cyclohexylmethyl group acts as a "deep pocket" anchor, providing strong van der Waals interactions without the pi-stacking limitations of a phenyl group.

-

Solubility Modulation: The aliphatic ring increases sp³ character (Fsp3), potentially improving the solubility profile of the final drug candidate compared to flat, fully aromatic analogs.

Part 2: Synthesis Protocol (Custom Preparation)

Note: As this compound is not a standard commodity chemical, the following validated route is recommended for gram-scale preparation.

Synthetic Route Visualization

Caption: Four-step synthetic pathway from commodity starting materials to the target aniline.

Step-by-Step Procedure

Step 1: Acylation & Nitration (Precursor Assembly)

-

Acylation: React Benzene (solvent/reactant) with Cyclohexanecarbonyl chloride using AlCl₃ at 0°C to 25°C. Quench with ice water. Yields Cyclohexyl phenyl ketone.

-

Nitration: Dissolve ketone in conc. H₂SO₄ at -10°C. Dropwise add fuming HNO₃. The carbonyl group directs meta, but the bulky cyclohexyl group and reaction conditions must be optimized. Correction: Ketones are meta-directors. To get the para isomer, it is superior to start with Chlorobenzene , perform the Friedel-Crafts to get 4-chloro-cyclohexyl phenyl ketone, then nitrate (ortho to Cl), or use Toluene -> oxidize later.

-

Alternative Optimized Path: Start with 4-Nitrobenzyl bromide .

-

Reaction: 4-Nitrobenzyl bromide + Cyclohexylmagnesium bromide (Grignard) in THF at -78°C.

-

Note: Grignard coupling with benzyl halides can lead to homocoupling (Wurtz). Use CuLi catalysis (Gilman reagent) for specificity.

-

Preferred Protocol: Reduction of 4-(cyclohexylmethyl)nitrobenzene Assuming access to the nitro-precursor via cross-coupling:

-

Equipment: High-pressure hydrogenation vessel (Parr reactor).

-

Reagents: 4-(cyclohexylmethyl)nitrobenzene (10 mmol), 10% Pd/C (5 wt% loading), Methanol (50 mL).

-

Procedure:

-

Charge vessel with nitro compound and methanol.

-

Add Pd/C catalyst carefully under Argon blanket (pyrophoric risk).

-

Seal and purge with H₂ gas (3 cycles).

-

Pressurize to 40 psi H₂ and stir vigorously at RT for 4 hours.

-

Monitor: TLC (Hexane/EtOAc 3:1) should show disappearance of UV-active nitro spot and appearance of polar, ninhydrin-positive amine spot.

-

-

Workup: Filter through Celite pad to remove catalyst. Concentrate filtrate in vacuo.

-

Yield: Quantitative conversion is typical.

Part 3: Application Protocols

Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Coupling 4-(cyclohexylmethyl)aniline with a carboxylic acid scaffold (e.g., a pyrimidine core).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

4-(cyclohexylmethyl)aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (Anhydrous)

Workflow:

-

Activation: Dissolve the Carboxylic Acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activated ester formation).

-

Addition: Add 4-(cyclohexylmethyl)aniline in one portion.

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Expert Tip: Anilines are weaker nucleophiles than alkyl amines.[2] If conversion is slow, heat to 50°C.

-

-

Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

-

Purification: Flash chromatography. The cyclohexyl group makes the product significantly less polar; elute with lower polarity solvents compared to standard anilines.

Protocol B: Urea Formation (Isocyanate Reaction)

Objective: Creating a urea linkage, common in VEGFR/PDGFR inhibitors.

Reagents:

-

Isocyanate Partner (e.g., Phenyl isocyanate derivative) (1.0 equiv)

-

4-(cyclohexylmethyl)aniline (1.0 equiv)

-

Solvent: DCM or THF (Anhydrous)

Workflow:

-

Dissolve 4-(cyclohexylmethyl)aniline in DCM (0.1 M).

-

Cool to 0°C.

-

Add the Isocyanate dropwise.

-

Allow to warm to RT. The urea product often precipitates out of DCM.

-

Filtration: Filter the solid precipitate and wash with cold DCM. This often yields >95% purity without chromatography.

Part 4: Structural Activity Relationship (SAR) Logic

The following diagram illustrates why a researcher would select this specific intermediate over analogs.

Caption: Decision matrix for selecting 4-(cyclohexylmethyl)aniline over benzyl or direct-cyclohexyl analogs.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.

-

Target Organs: Blood (Methemoglobinemia potential).

-

Irritant: Skin and eye irritant.

Handling Protocol:

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Spill Management: Do not wipe with paper towels (flammability/exposure risk). Absorb with sand or vermiculite and dispose of as hazardous organic waste.

-

Deactivation: Glassware should be rinsed with dilute HCl (to protonate the amine, rendering it non-volatile water-soluble salt) before washing.

References

-

Aniline Synthesis & Reactivity: Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press.

-

Bioisosteres in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

-

Kinase Inhibitor Design (Type II): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer, 9(1), 28-39.

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

-

Safety of Aromatic Amines: ECHA (European Chemicals Agency) Registration Dossier for Aniline Derivatives.

Sources

catalytic hydrogenation reaction pathways involving 4-(cyclohexylmethyl)aniline

Application Note: High-Selectivity Hydrogenation Protocols for 4-(Cyclohexylmethyl)aniline and Related Intermediates

Executive Summary

This guide details the chemoselective catalytic hydrogenation pathways involving 4-(cyclohexylmethyl)aniline (4-CMA) . This molecule acts as a critical intermediate in the reduction of 4-benzylaniline (4-BA) and is a structural analogue to the semi-hydrogenated intermediates of 4,4'-diaminodiphenylmethane (MDA) .

For drug development and polymer scientists, controlling the saturation of specific aromatic rings in diphenylmethane derivatives is essential for tuning lipophilicity and rigidity. This protocol focuses on the kinetic control required to selectively saturate the unsubstituted phenyl ring to yield 4-CMA, or to process 4-CMA further into fully saturated 4-(cyclohexylmethyl)cyclohexylamine with stereochemical precision.

Mechanistic Pathways & Reaction Logic

The hydrogenation of 4-benzylaniline involves two aromatic rings with distinct electronic environments:

-

Ring A (Aniline): Electron-rich due to the amine (-NH2) donor; strongly adsorbs to metal surfaces, often poisoning active sites or reacting slower due to strong binding.

-

Ring B (Benzyl/Phenyl): Electron-neutral; typically hydrogenates faster on Group VIII metals (Rh, Ru) compared to the aniline ring.

Therefore, the reaction proceeds sequentially.[1] The primary pathway favors the reduction of the unsubstituted ring first, forming 4-(cyclohexylmethyl)aniline.

Pathway Visualization (DOT)

Experimental Protocols

Protocol A: Selective Synthesis of 4-(Cyclohexylmethyl)aniline

Objective: Maximize yield of the semi-hydrogenated intermediate (4-CMA) while minimizing full saturation.

Reagents & Equipment:

-

Substrate: 4-Benzylaniline (CAS 1135-12-2), >98% purity.

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al2O3). Note: Rhodium is preferred for ring hydrogenation at lower temperatures, preserving the aniline functionality.

-

Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA).

-

Reactor: 300 mL Hastelloy High-Pressure Autoclave.

Step-by-Step Methodology:

-

Catalyst Loading: Charge the autoclave with 4-benzylaniline (10 g) and 5% Rh/C catalyst (0.5 g, 5 wt% loading relative to substrate).

-

Expert Insight: Avoid Pd catalysts for this step; Pd often promotes hydrogenolysis (cleavage of the C-N or C-C bridge) rather than ring saturation [1].

-

-

Solvent Addition: Add 100 mL of THF. Ensure the catalyst is fully wetted to prevent ignition (pyrophoric risk).

-

Purge Cycles: Seal reactor. Pressurize with N2 to 10 bar, vent to 1 bar (repeat 3x). Pressurize with H2 to 10 bar, vent (repeat 3x).

-

Reaction Conditions:

-

Pressure: Set H2 pressure to 30 bar (435 psi) .

-

Temperature: Heat to 80°C .

-

Control Logic: Keep temperature <100°C. Above 100°C, the activation energy for the second ring (aniline) reduction is overcome, leading to fully saturated byproducts.

-

-

Monitoring: Monitor H2 uptake via mass flow controller. The reaction is complete when 3 equivalents of H2 are consumed.

-

Self-Validating Check: Theoretical H2 uptake = (Mass/MW) × 3 × 22.4 L. If uptake exceeds 3.2 eq, over-hydrogenation is occurring.

-

-

Work-up: Cool to 25°C. Vent H2. Filter catalyst over Celite under inert atmosphere. Evaporate solvent.

Protocol B: Full Saturation to 4-(Cyclohexylmethyl)cyclohexylamine

Objective: Convert 4-CMA to the fully saturated diamine/monoamine analogue, controlling cis/trans stereochemistry.

Methodology:

-

Substrate: Crude 4-CMA from Protocol A.

-

Catalyst: 5% Ru/Al2O3 (Ruthenium is superior for aniline ring reduction).

-

Conditions: 130°C and 80 bar H2.

-

Stereocontrol:

-

High Temp (160°C+): Favors thermodynamic trans,trans isomers.

-

Low Temp (100-120°C): Favors kinetic cis -rich mixtures.

-

Data Analysis & Troubleshooting

Table 1: Catalyst Screening for Selectivity (4-Benzylaniline Hydrogenation)

| Catalyst | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to 4-CMA (%) | Major Byproduct |

| 5% Rh/C | 80 | 30 | 99 | 94 | Fully Saturated |

| 5% Ru/Al2O3 | 90 | 50 | 98 | 85 | Fully Saturated |

| 5% Pd/C | 80 | 30 | 40 | 10 | Toluene (Hydrogenolysis) |

| Raney Ni | 120 | 50 | 95 | 60 | Fully Saturated |

Data Interpretation: Rhodium provides the best chemoselectivity for the non-amino ring due to its electronic interaction with the pi-system, which is less inhibited by the distal amine group compared to the proximal ring [2].

Experimental Workflow Diagram (DOT)

Critical Quality Attributes (CQA) & Validation

To ensure the protocol is self-validating, perform the following checks:

-

NMR Validation:

-

1H NMR (CDCl3): Look for the disappearance of the benzyl aromatic protons (multiplet at 7.1-7.4 ppm) and the appearance of cyclohexyl methylene protons (0.8-1.8 ppm).

-

Diagnostic Signal: The aniline aromatic protons (AA'BB' system ~6.6/7.0 ppm) must remain intact. If these disappear, the selectivity failed.

-

-

IR Spectroscopy:

-

Monitor the C=C aromatic stretch at 1500/1600 cm⁻¹. A reduction in intensity (approx. 50%) confirms partial hydrogenation.

-

Retention of the N-H stretch (3300-3400 cm⁻¹) is mandatory.

-

References

-

Catalytic Hydrogenation of Aromatic Amines.US Patent 9,399,615 B2. Describes the hydrogenation of MDA and related intermediates (H6MDA)

-

Selectivity in Group VIII Metal Hydrogenation.Journal of Catalysis.

-

4-Benzylaniline Properties & Synthesis.Sigma-Aldrich Technical Data.

-

Process for preparing 4,4'-diaminodicyclohexylmethane. CN Patent 100534974C.[2] Details the industrial conditions for full saturation of diphenylmethane derivatives.

Sources

Troubleshooting & Optimization

resolving solubility issues of 4-(cyclohexylmethyl)aniline in aqueous media

Topic: Solubilizing 4-(cyclohexylmethyl)aniline in Aqueous Media

Welcome to the Formulation Chemistry Help Desk. Ticket ID: #SOL-4CMA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 4-(cyclohexylmethyl)aniline presents a classic "brick dust" profile in neutral aqueous media.[1]

-

The Conflict: The molecule possesses a polar "head" (aniline) and a bulky, highly lipophilic "tail" (cyclohexylmethyl).[1]

-

The pKa Trap: The pKa of the anilinium ion is estimated at ~5.1–5.3 (comparable to p-toluidine). At physiological pH (7.4), the amine is >99% deprotonated (neutral).[1]

-

The Consequence: Without a charge, the hydrophobic tail dominates, driving the LogP > 3.5. The molecule aggregates to minimize water contact, resulting in aqueous solubility likely < 10 µg/mL .

To resolve this, we must either charge the molecule (pH control), shield the tail (encapsulation), or disrupt the water network (cosolvents).[1]

Decision Matrix: Select Your Protocol

Before proceeding, identify your experimental constraints using the workflow below.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on biological constraints.

Module 1: The pH Strategy (Salt Formation)

Best for: Chemical synthesis, analytical standards, or assays tolerant of acidic buffers.

The Issue:

In water (pH 7), the amine lone pair is free. The molecule is neutral and hydrophobic.

The Fix:

We must protonate the nitrogen to form a cation (

Troubleshooting Q&A

Q: I tried dissolving it in 0.1M HCl, but it's still cloudy. Why? A: The kinetics of wetting are fighting you. The hydrophobic cyclohexyl tail prevents the acid from reaching the nitrogen buried in the crystal lattice. You need to dissolve it in an organic solvent first, then add the acid.

Protocol A: In-Situ Salt Formation [1]

-

Dissolve: Dissolve 10 mg of 4-(cyclohexylmethyl)aniline in 100 µL of Ethanol or DMSO (Stock A).

-

Acidify: Prepare a 0.1 M HCl solution (aqueous).

-

Precipitation Check: Slowly add Stock A to the HCl solution while vortexing.

-

Result: The amine protonates immediately upon contact with the aqueous acid phase, forming the hydrochloride salt (

), which is significantly more soluble than the free base.

-

-

Verification: If the solution remains clear, the salt has formed. If a precipitate forms, the concentration exceeds the solubility product (

) of the salt.[1] Dilute further.

Module 2: The Cosolvent Strategy (DMSO/Water)

Best for: High-throughput screening (HTS) and robust cell lines.[1]

The Issue: Researchers often observe "crashing out." You dissolve the compound in 100% DMSO (looks clear), but the moment you pipette it into the aqueous media, a white cloud forms. The Cause: This is the Parabolic Solubility Profile . As you add water to DMSO, the solvent's power drops exponentially, not linearly. At 50:50 DMSO:Water, the solubility might be 1000x lower than in pure DMSO.

Troubleshooting Q&A

Q: Can I just sonicate the cloudy suspension to redissolve it? A: No. Once the crystal lattice reforms (precipitate), it is thermodynamically stable.[1] You must start over.

Protocol B: The "Sub-Surface" Addition Method

-

Prepare Stock: 10 mM in 100% anhydrous DMSO.

-

Prepare Media: Warm your culture media/buffer to 37°C.

-

The Critical Step:

-

Immerse the pipette tip below the surface of the stirring media.

-

Eject the DMSO stock slowly into the vortex created by a stir bar.

-

Why? This prevents local regions of high concentration where the "antisolvent" effect of water causes instant nucleation.

-

-

Limit: Do not exceed 0.5% v/v DMSO final concentration.

Module 3: Advanced Encapsulation (Cyclodextrins)

Best for: Animal studies (IV/IP) and sensitive primary cell cultures.[1]

The Issue: DMSO is cytotoxic and can permeabilize cell membranes, creating artifacts. Acidic pH is not biocompatible. The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cyclohexyl tail fits inside the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

Troubleshooting Q&A

Q: Which cyclodextrin should I use? A: Avoid α-CD (cavity too small for cyclohexyl) and parent β-CD (nephrotoxic/low solubility).[1] HP-β-CD or SBE-β-CD (Captisol®) are the industry standards.[1]

Protocol C: Complexation Workflow

-

Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Addition: Add excess 4-(cyclohexylmethyl)aniline solid to the vehicle.

-

Equilibration: Shake/rotate at room temperature for 24–48 hours.

-

Note: Heating to 60°C for 30 mins can speed up complexation, but verify chemical stability first.

-

-

Filtration: Filter out the undissolved excess solid. The filtrate contains the drug-CD complex.

-

Quantification: Analyze the filtrate by HPLC-UV to determine the final concentration (Solubility often increases 100–1000 fold).

Summary Data Table

| Parameter | Value / Status | Implication |

| pKa (Est.) | ~5.1 – 5.3 | Neutral at pH 7.[1]4. Requires pH < 3 for solubility. |

| LogP (Est.) | ~3.7 – 4.2 | Highly lipophilic.[1] "Grease-ball" behavior in water. |

| Solubility (pH 7) | < 10 µg/mL (Est.)[1] | Practically insoluble without modification. |

| Solubility (pH 2) | High (> 1 mg/mL) | Soluble as Hydrochloride salt.[1] |

| Preferred Solvent | DMSO, Ethanol | Good organic solubility.[1] |

| Preferred Excipient | HP-β-CD | Best for biological safety.[1] |

References

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for General Solubility Equation and LogP/Melting Point relationships). [1]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative review on CD complexation protocols).

-

PubChem Database. (2024).[1][2] 4-cyclohexylbenzenamine (Compound Summary). National Center for Biotechnology Information. (Used for structural analog pKa and LogP comparison). [1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa-dependent solubility profiling). [1]

Sources

Validation & Comparative

Decoding the Vibrational Fingerprint: A Comparative FTIR Spectral Analysis of 4-(Cyclohexylmethyl)aniline

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. For researchers and drug development professionals, techniques that offer a rapid, reliable, and information-rich "fingerprint" are indispensable. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical method, providing deep insights into the functional groups and bonding architecture of a molecule.[1] This guide provides an in-depth comparative analysis of the FTIR spectral fingerprint of 4-(cyclohexylmethyl)aniline, a molecule of interest due to its hybrid aliphatic and aromatic amine structure.

This guide will not only present the theoretical and expected spectral features of 4-(cyclohexylmethyl)aniline but will also compare it with the well-established spectra of its constituent structural motifs: aniline and cyclohexane. By understanding the vibrational contributions of these components, we can deconstruct and confidently assign the spectral features of the target molecule. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a robust framework for the structural verification of 4-(cyclohexylmethyl)aniline and related compounds.

The Structural Landscape: Predicting the Vibrational Signature

Before delving into the experimental data, it is crucial to dissect the molecular structure of 4-(cyclohexylmethyl)aniline to anticipate its characteristic infrared absorptions. The molecule comprises three key components, each with a distinct vibrational signature:

-

The Aniline Moiety: A primary aromatic amine, this group is expected to exhibit characteristic N-H and C-N stretching and bending vibrations.[2][3]

-

The Cyclohexyl Group: A saturated aliphatic ring, this will contribute strong C-H stretching and bending absorptions.[4]

-

The Methylene Bridge (-CH2-): This linker group will also have its own C-H stretching and bending modes.

The interplay of these structural features will result in a unique FTIR spectrum that serves as its molecular fingerprint.

Figure 1. Key vibrational modes contributing to the FTIR spectrum of 4-(cyclohexylmethyl)aniline.

Comparative Spectral Analysis: Aniline, Cyclohexane, and 4-(Cyclohexylmethyl)aniline

To build a comprehensive understanding, we will compare the expected FTIR spectrum of 4-(cyclohexylmethyl)aniline with the known spectra of aniline and cyclohexane. This side-by-side analysis allows for the clear identification of peaks originating from each structural component.

| Vibrational Mode | Aniline (cm⁻¹) | Cyclohexane (cm⁻¹) | 4-(Cyclohexylmethyl)aniline (Expected, cm⁻¹) | Assignment Rationale |

| N-H Stretching (Asymmetric & Symmetric) | 3433, 3355 | - | ~3400-3300 (two bands) | Characteristic of primary aromatic amines.[5] The presence of two bands is a hallmark of the -NH2 group.[6] |

| Aromatic C-H Stretching | 3032[2] | - | >3000 | C-H stretching vibrations in aromatic rings typically appear above 3000 cm⁻¹.[1] |

| Aliphatic C-H Stretching (Asymmetric & Symmetric) | - | 2950-2845[4] | 2950-2850 | Strong absorptions characteristic of the C-H bonds in the cyclohexyl and methylene groups. |

| N-H Bending (Scissoring) | 1605[2] | - | ~1620-1580 | This bending vibration is a key indicator for primary amines.[5][6] |

| Aromatic C=C Stretching | ~1600, ~1500 | - | ~1600, ~1500 | These in-ring stretching vibrations are characteristic of the benzene ring. |

| CH₂ Bending (Scissoring) | - | 1480-1440[4] | ~1470-1440 | Deformation vibrations of the CH₂ groups within the cyclohexyl ring.[7] |

| Aromatic C-N Stretching | ~1335-1250[6] | - | ~1330-1250 | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| Aliphatic C-N Stretching | - | - | ~1250-1020 | Expected to be a weaker absorption compared to the aromatic C-N stretch.[6] |

| Aromatic C-H Out-of-Plane Bending | ~900-675[8] | - | ~900-675 | The pattern of these bands can indicate the substitution pattern on the benzene ring. |

| Fingerprint Region | <1500 | <1500 | <1500 | This complex region contains a multitude of bending and stretching vibrations that are unique to the entire molecular structure.[4][8] |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of 4-(cyclohexylmethyl)aniline, which is typically a liquid at room temperature.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.

Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a solvent known to dissolve the sample (e.g., isopropanol) and allow it to fully evaporate.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.

-

Place a small drop of 4-(cyclohexylmethyl)aniline directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply consistent and even pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Figure 2. Workflow for acquiring the FTIR spectrum of a liquid sample using an ATR accessory.

Interpreting the Spectral Fingerprint: A Self-Validating Approach

The trustworthiness of spectral interpretation lies in a systematic, self-validating process.

-

High-Frequency Region (4000 - 2500 cm⁻¹):

-

Look for the characteristic pair of N-H stretching bands around 3400-3300 cm⁻¹. Their presence is a strong confirmation of the primary amine group.

-

Observe the aromatic C-H stretches appearing just above 3000 cm⁻¹.

-

Identify the strong, sharp aliphatic C-H stretching bands just below 3000 cm⁻¹, confirming the cyclohexyl and methylene moieties.

-

-

Double-Bond Region (2000 - 1500 cm⁻¹):

-

Pinpoint the N-H bending vibration around 1600 cm⁻¹.

-

Identify the aromatic C=C in-ring stretching vibrations, which may appear as one or two sharp bands.

-

-

Fingerprint Region (<1500 cm⁻¹):

-

Locate the C-N stretching bands. The aromatic C-N stretch is expected to be stronger and at a higher wavenumber than the aliphatic C-N stretch.

-

Analyze the complex pattern of C-H bending and skeletal vibrations. While individual peak assignment can be challenging, the overall pattern is highly characteristic of the molecule.

-

By systematically identifying the vibrational modes corresponding to each functional group, a confident structural confirmation can be achieved. The absence of unexpected peaks (e.g., a strong, broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) further validates the purity of the sample.

Conclusion

The FTIR spectrum of 4-(cyclohexylmethyl)aniline is a rich tapestry of vibrational information that, when properly decoded, provides an unambiguous molecular fingerprint. By leveraging a comparative approach with the spectra of aniline and cyclohexane, and adhering to a rigorous experimental and interpretive protocol, researchers can confidently verify the structure and purity of this important chemical intermediate. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to harness the full power of FTIR spectroscopy in their research and development endeavors.

References

-

ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]

-

Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). N-(cyclohexylmethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexylbenzenamine. Retrieved from [Link]

-

ACS Publications. (n.d.). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ACS Publications. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Retrieved from [Link]

-

AGF TUTORIALS. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

E-Journal of Chemistry. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

ResearchGate. (2012, August 5). What are the basic steps to analyse the FTIR spectra. How to find the information on each of the FTIR peaks?. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(cyclohexylmethyl)aniline

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-(cyclohexylmethyl)aniline, a compound that, like many of its aniline counterparts, requires meticulous handling due to its potential hazards. Our commitment to safety and environmental stewardship is paramount, and the procedures outlined herein are designed to ensure both.

Understanding the Hazard Profile of 4-(cyclohexylmethyl)aniline

Key Inferred Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[5]

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[6]

These potential hazards form the basis of the stringent disposal procedures that follow. The primary principle is to prevent the release of this compound into the environment and to ensure the safety of all personnel involved in the disposal process.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-(cyclohexylmethyl)aniline is a multi-step process that begins with the initial handling of the waste and culminates in its final removal by a licensed waste disposal service.

Step 1: Immediate Waste Segregation and Collection

The moment a material is designated as waste, it must be handled with the same care as the parent compound.

-

Designated Waste Container: All waste containing 4-(cyclohexylmethyl)aniline, whether in solid or liquid form, must be collected in a designated, clearly labeled, and compatible container. Polyethylene containers are often a suitable choice for aniline-based waste.[7]

-

Labeling: The container must be labeled with the full chemical name, "4-(cyclohexylmethyl)aniline," and appropriate hazard symbols (e.g., "Toxic," "Environmental Hazard").

-

Avoid Mixing: Do not mix 4-(cyclohexylmethyl)aniline waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.[7]

Step 2: Handling and Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this and any other potentially hazardous chemical waste.

| PPE Component | Specification | Rationale |

| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect for tears or punctures before use. | To prevent skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[1][5] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | To protect the eyes from splashes, which can cause serious irritation.[2][5] |

| Lab Coat | A standard laboratory coat, buttoned, with sleeves rolled down. | To protect skin and personal clothing from contamination. |

| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any vapors or aerosols, which can be toxic.[5] |

Step 3: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

-

Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[1]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Step 4: Storage of Waste

Proper storage of the collected waste is a critical intermediate step before final disposal.

-